2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide
Description
2-(7-(3-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide is a synthetic small molecule featuring a thiazolo[4,5-d]pyridazinone core substituted with a 3-methoxyphenyl group at position 7, a methyl group at position 2, and an N-methyl-N-phenylacetamide side chain. Its structural complexity arises from the fused bicyclic thiazole-pyridazine system, which confers rigidity and influences electronic properties critical for target binding .
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-23-20-21(30-14)19(15-8-7-11-17(12-15)29-3)24-26(22(20)28)13-18(27)25(2)16-9-5-4-6-10-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYIWPFYAFHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C)C3=CC=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses linked to various diseases, including autoimmune disorders and metabolic syndromes.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.45 g/mol. The structural characteristics include:
- Thiazolo[4,5-d]pyridazine core : Suggests potential applications in drug development due to its heterocyclic nature.
- Methoxyphenyl group : Enhances lipophilicity and may improve bioavailability.
- Acetamide moiety : Contributes to the compound's interaction with biological targets.
The primary mechanism of action involves the inhibition of the NLRP3 inflammasome, which is crucial in the activation of inflammatory pathways. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18. Studies have demonstrated that treatment with this compound results in reduced inflammation markers in both in vitro and in vivo models.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving macrophage cell lines, the compound effectively reduced levels of inflammatory mediators following lipopolysaccharide (LPS) stimulation.
Anticancer Potential
The thiazolo[4,5-d]pyridazine derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this specific compound may also possess cytotoxic effects against certain cancer types.
Data Summary
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-1β levels | |
| Cytotoxicity | Inhibition of cancer cell proliferation | |
| NLRP3 Inhibition | Decreased inflammatory response |
Case Studies
- Inflammation Model : In a controlled experiment using murine models, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : A comparative study on various cancer cell lines revealed that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
- Substituent Impact :
- Aryl Groups : The 3-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl () or thienyl () analogues due to methoxy’s electron-donating nature. However, bulkier substituents (e.g., 4-methylpiperazinyl in 16c ) could improve target affinity but reduce metabolic stability.
- Side Chains : The N-methyl-N-phenylacetamide moiety in the target compound differs from acrylamide (16a–e ) or simpler acetamide derivatives (–12). Acrylamide groups in 16a–e are associated with covalent binding to targets, whereas the target’s N-methyl-N-phenyl group may favor reversible interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
